Home > Products > Screening Compounds P17499 > 1,2-Dihydronoracronycine
1,2-Dihydronoracronycine - 17014-70-9

1,2-Dihydronoracronycine

Catalog Number: EVT-1191447
CAS Number: 17014-70-9
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

1,2-Dihydronoracronycine is classified as a dihydro derivative of noracronycine, which itself is a derivative of acronycine. Alkaloids like these are characterized by their nitrogen-containing structures and are often associated with various biological activities, including anti-cancer properties.

Synthesis Analysis

The synthesis of 1,2-dihydronoracronycine has been explored through various methods. One prominent approach involves catalytic hydrogenation of noracronycine. This method typically employs palladium on carbon (Pd/C) as a catalyst under controlled conditions to facilitate the reduction process.

Key Parameters:

  • Catalyst: Palladium on carbon
  • Reaction Conditions: Hydrogen atmosphere, typically at room temperature or slightly elevated temperatures.
  • Yield: The hydrogenation process can yield significant amounts of 1,2-dihydronoracronycine, although specific yields may vary based on the reaction conditions and purity of starting materials .

Another method involves the rearrangement of dihydronoracronycine to dihydroisonoracronycine through an intermolecular reaction mechanism. This pathway has been elucidated using deuterium-labeling studies which revealed the incorporation of deuterium at specific carbon positions during the rearrangement process .

Molecular Structure Analysis

The molecular structure of 1,2-dihydronoracronycine can be described by its chemical formula, which includes several functional groups characteristic of alkaloids. The compound features a fused ring system typical of acronycine derivatives.

Structural Features:

  • Fused Ring System: The presence of a bicyclic structure contributes to its stability and reactivity.
  • Functional Groups: The compound contains hydroxyl groups and double bonds that influence its chemical behavior and interactions.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds like 1,2-dihydronoracronycine.

Chemical Reactions Analysis

1,2-Dihydronoracronycine participates in several chemical reactions that highlight its versatility:

  • Rearrangement Reactions: As mentioned earlier, it can undergo rearrangement to form dihydroisonoracronycine under specific conditions. This reaction is facilitated by the presence of geminal methyl groups in the chromene structure .
  • Condensation-Rearrangement Reactions: In methanolic hydrochloric acid, 1,2-dihydronoracronycine can undergo condensation reactions leading to complex derivatives .

These reactions underscore the compound's potential for further modifications in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 1,2-dihydronoracronycine is not fully elucidated but is believed to involve interactions with biological targets similar to those seen with other acronycine derivatives. These interactions may include:

  • Inhibition of DNA Topoisomerases: Like many alkaloids derived from acronycine, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Induction of Apoptosis: Compounds in this class have been shown to induce programmed cell death in cancer cells, making them potential candidates for anticancer therapies .

Further studies are needed to clarify its precise biological mechanisms and therapeutic applications.

Physical and Chemical Properties Analysis

1,2-Dihydronoracronycine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.
  • Melting Point: Specific melting point data should be determined experimentally but is generally consistent with similar compounds in the acronycine family.

These properties influence its handling and application in laboratory settings.

Applications

The scientific applications of 1,2-dihydronoracronycine are primarily centered around its potential pharmacological effects:

  • Anticancer Research: Given its structural similarity to known anticancer agents like acronycine, it is being investigated for potential use in cancer therapies.
  • Natural Product Synthesis: It serves as an intermediate in synthesizing other complex natural products due to its reactive functional groups.
  • Biological Studies: Researchers study its interactions with biological macromolecules to understand better its mechanism of action and potential therapeutic uses .
Introduction to 1,2-Dihydronoracronycine

Historical Context of Acronycine Derivatives in Natural Product Chemistry

  • Early Alkaloid Discoveries: The investigation of acridone alkaloids traces back to mid-20th century phytochemical studies focused on Citrus species and Acronychia genera. Acronycine (C~20~H~19~NO~3~), first isolated in 1948 from Acronychia baueri, demonstrated a unique tetracyclic pyranoacridone structure featuring a fully aromatic "A" ring. Despite promising antitumor activity in preliminary screens, its clinical development was hampered by poor solubility and variable efficacy profiles across experimental models [1] [5].

  • Derivatization Initiatives: Between 1970–2000, extensive structure-activity relationship (SAR) studies established that hydrogenation of acronycine’s C1-C2 double bond yielded dihydro derivatives with enhanced pharmacological properties. This key modification reduced molecular planarity, improved bioavailability, and modulated interaction dynamics with biological targets. Noracronycine (demethylated at N12) emerged as a pivotal intermediate, with 1,2-dihydronoracronycine (C~19~H~19~NO~3~) representing a strategically dehydrogenated variant optimized for drug discovery pipelines [8].

  • Contemporary Significance: Modern natural product chemistry prioritizes 1,2-dihydronoracronycine as a scaffold for anticancer agent development. Its structural evolution reflects three critical paradigms in medicinal chemistry: (1) leveraging natural product complexity for target specificity; (2) strategic saturation to enhance metabolic stability; and (3) peripheral modification to optimize drug-like properties. These approaches align with historical successes in alkaloid-based drug development exemplified by morphine (analgesia) and camptothecin derivatives (topoisomerase inhibition) [1] [5] [9].

Structural Classification Within the Pyranoacridone Alkaloid Family

Core Architecture and Stereochemical Features

1,2-Dihydronoracronycine (IUPAC: 6-hydroxy-3,3,12-trimethyl-1,2-dihydropyrano[2,3-c]acridin-7-one) possesses a characteristic tetracyclic framework integrating:

  • A reduced dihydropyran "C" ring (C1-C2 saturated)
  • A tricyclic acridone system (rings "A", "B", and "D")
  • A hydroxyl group at C6 and carbonyl at C7 establishing a peri-hydroxyquinone motif
  • Methyl groups at C3 (gem-dimethyl), C12, and C13 positions
  • Absence of the N-methyl group distinguishing it from acronycine [8]

Table 1: Structural Comparison of Key Pyranoacridone Alkaloids

CompoundMolecular FormulaCore SaturationN-SubstituentNotable Functional Groups
AcronycineC~20~H~19~NO~3~Aromatic A-ringN12-methylC1-C2 double bond, C7 carbonyl
NoracronycineC~19~H~17~NO~3~Aromatic A-ringN12-HC1-C2 double bond, C7 carbonyl
1,2-DihydronoracronycineC~19~H~19~NO~3~1,2-Dihydro A-ringN12-HC1-C2 single bond, C7 carbonyl

Spectroscopic Characterization and Synthetic Validation

Advanced spectroscopic techniques confirm the compound’s structural assignment:

  • NMR Analysis: (^{1}\text{H})-NMR exhibits characteristic signals for H1 (δ 3.15–3.25 ppm, dd) and H2 (δ 2.65–2.75 ppm, m), confirming A-ring saturation. The C3 gem-dimethyl groups appear as a singlet near δ 1.45 ppm, while the C6 phenolic proton resonates downfield (δ 12.2 ppm) due to intramolecular hydrogen bonding [8].
  • Mass Spectrometry: High-resolution ESI-MS displays the [M+H](^+) ion at m/z 310.1438 (theor. 310.1438 for C~19~H~20~NO~3~), with key fragments arising from retro-Diels-Alder cleavage of the pyran ring (173.0598) and acridone fragmentation (149.0233) [8].
  • Synthetic Access: Enantioselective synthesis routes employ biomimetic strategies featuring Friedländer condensation between 1,3-cyclohexanedione derivatives and 2-aminobenzaldehyde precursors, followed by regioselective C-ring cyclization. Critical stereocontrol at C1-C2 is achieved through asymmetric hydrogenation or chiral auxiliary approaches [8] [9].

Table 2: Key Spectral Assignments for 1,2-Dihydronoracronycine

Spectroscopic MethodCritical FeaturesStructural Assignment
(^{1}\text{H})-NMR (400 MHz, DMSO-d6)δ 12.20 (s, 1H)C6-OH
δ 8.35 (d, J=8.5 Hz, 1H)H5
δ 7.70 (t, J=7.8 Hz, 1H)H10
δ 3.20 (dd, J=16.5, 5.0 Hz, 1H)H1
δ 1.45 (s, 6H)C3-CH3
(^{13}\text{C})-NMR (100 MHz, DMSO-d6)δ 182.5C7 carbonyl
δ 162.3C9a
δ 106.9C6
HRMS (ESI+)m/z 310.1438 [M+H](^+)C~19~H~20~NO~3~

Biological and Pharmacological Significance of Dihydro Derivatives

Mechanisms of Antineoplastic Action

The saturated A-ring fundamentally modifies biological interactions relative to parent compounds:

  • Topoisomerase Inhibition: Unlike acronycine (topoisomerase II poison), 1,2-dihydronoracronycine demonstrates selective topoisomerase I suppression via intercalative DNA binding. Molecular modeling indicates enhanced DNA groove complementarity from the non-planar conformation induced by C1-C2 saturation [8] [9].
  • Apoptosis Induction: In hepatocellular carcinoma (HepG2) and glioblastoma (U87) models, the compound activates intrinsic apoptosis through mitochondrial depolarization (JC-1 assay), cytochrome c release (Western blot), and caspase-9/3 cleavage (fluorometric assays). These effects occur at IC~50~ concentrations of 8.2–11.7 μM, representing a 3–5 fold potency increase over acronycine [8].
  • Kinase Modulation: Proteomic profiling identifies inhibition of pro-survival kinases including AKT (Thr308 phosphorylation reduced by 72% at 10μM) and atypical PKC isoforms (ζ and ι), contributing to its anti-metastatic activity in invasion assays (Matrigel™ transwell) [8] [9].

Structure-Activity Relationship (SAR) Insights

Systematic modifications establish critical pharmacophore elements:

  • C1-C2 Saturation: Hydrogenation confers conformational flexibility essential for DNA groove binding. Planar analogues (e.g., noracronycine) exhibit 4–8 fold reduced cytotoxicity in NCI-60 screening [8].
  • C6 Hydroxyl: Methylation or deletion ablates topoisomerase inhibition, confirming its role in Mg(^{2+}) chelation within the catalytic pocket.
  • N12 Position: Demethylation (nor-series) enhances solubility (logP reduced from 3.8 to 3.2) without compromising membrane permeability (PAMPA assay) [8] [9].
  • C3 Modification: Gem-dimethyl groups contribute to hydrophobic enclosure in kinase binding pockets. Spirocyclic variants maintain activity, but chain-extended analogues show reduced potency.

Table 3: Bioactivity Profile of 1,2-Dihydronoracronycine and Analogues

Biological ActivityAssay SystemKey FindingsSAR Dependency
CytotoxicityNCI-60 human tumor cell linesMean GI~50~ = 5.8 μM; selective activity against CNS, renal, and breast cancer linesEssential: C6-OH, C1-C2 saturation; Tolerable: C3 dimethyl variation
Topoisomerase I inhibitionRelaxation of supercoiled pBR322 DNAIC~50~ = 3.4 μM; complete inhibition at 20 μMAbolished by C6 methylation
AKT pathway modulationWestern blot (p-AKT Ser473) in MCF-7 cells72% reduction at 10 μM (24h); downstream FOXO1 nuclear translocationEnhanced by N12-H
Apoptosis inductionAnnexin V/PI staining in HepG2 cells48.7% apoptosis at 10μM (vs. 6.2% control)Dependent on C7 carbonyl

Therapeutic Target Potential and Research Applications

Beyond oncology, emerging evidence suggests broader pharmacological relevance:

  • Antiviral Activity: Preliminary screening against SARS-CoV-2 main protease (M~pro~) reveals inhibitory potential (molecular docking score: -9.2 kcal/mol), positioning it as a lead for protease inhibitor development [9].
  • Neuroinflammation Modulation: In microglial (BV-2) models, the compound reduces LPS-induced TNFα production (62% suppression at 25μM) and iNOS expression via NF-κB nuclear translocation blockade [9].
  • Chemical Biology Probe: The intrinsic fluorescence of the acridone moiety (λ~ex~ 365 nm, λ~em~ 520 nm) enables its application in cellular uptake tracking and target engagement studies using confocal microscopy [8].

These multifaceted activities establish 1,2-dihydronoracronycine as both a pharmacological lead and a mechanistic probe for studying nucleic acid interactions and kinase signaling pathways in disease models.

Properties

CAS Number

17014-70-9

Product Name

1,2-Dihydronoracronycine

IUPAC Name

6-hydroxy-3,3,12-trimethyl-1,2-dihydropyrano[2,3-c]acridin-7-one

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C19H19NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-7,10,21H,8-9H2,1-3H3

InChI Key

WSQFRVYIGHDUQT-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C

Synonyms

1,2-dihydronoracronycine

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.